Deferasirox-d4

Beschreibung

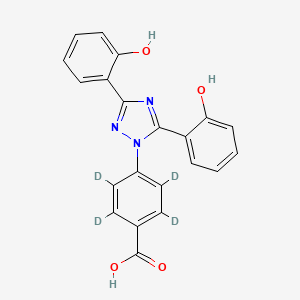

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFQWVMAQOTZIW-IRYCTXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649447, DTXSID70678699 | |

| Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133425-75-8, 1133425-79-2 | |

| Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Deferasirox-d4: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on Deferasirox-d4, a deuterated analog of the iron chelator Deferasirox. This guide details its chemical properties, and, using Deferasirox as a proxy, explores its mechanism of action, relevant signaling pathways, and key experimental protocols.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for ease of reference.

| Parameter | Value | Source(s) |

| CAS Number | 1133425-75-8 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₂₁H₁₁D₄N₃O₄ | [1][2][4] |

| Molecular Weight | 377.4 g/mol | [1][4][6] |

| Synonyms | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic Acid-d4; Exjade-d4; ICL-670-d4 | [2][10] |

Mechanism of Action and Signaling Pathways

This compound is the deuterated internal standard for Deferasirox, an orally active iron chelator used in the treatment of chronic iron overload.[1] The primary mechanism of action for Deferasirox is its high affinity for trivalent iron (Fe³⁺), forming a stable 2:1 complex that is subsequently excreted, primarily through the feces.[11][12] This chelation of excess iron is crucial in managing conditions like thalassemia and myelodysplastic syndromes where frequent blood transfusions lead to iron accumulation.[13]

Beyond its role in iron chelation, Deferasirox has been shown to exert anti-proliferative and pro-apoptotic effects in various cancer cell lines. These effects are mediated through the modulation of several key signaling pathways. As this compound is chemically analogous to Deferasirox, it is expected to follow the same biological pathways.

Iron Chelation and Cellular Effects

The fundamental action of Deferasirox is the removal of excess iron from the body. Two molecules of Deferasirox bind to one atom of iron, which is then excreted.[10][12] This process reduces the labile iron pool within cells, mitigating iron-induced oxidative stress and its downstream pathological effects.

Anti-Cancer Signaling Pathways

Deferasirox has been demonstrated to induce apoptosis and inhibit cell proliferation in various cancer models. These effects are attributed to its influence on several signaling cascades:

-

mTOR Pathway: Deferasirox can upregulate the expression of REDD1, which in turn enhances the activity of tuberin (TSC2), a negative regulator of the mTOR pathway. This leads to the dephosphorylation and inactivation of the S6 ribosomal protein, a downstream target of mTOR, ultimately inhibiting protein synthesis and cell growth.[7]

-

Wnt/β-catenin Pathway: In multiple myeloma cells, Deferasirox has been shown to inhibit the Wnt/β-catenin signaling pathway. This is achieved through the suppression of reactive oxygen species (ROS), which leads to the inhibition of proline-rich tyrosine kinase 2 (Pyk2).[8]

-

Apoptosis Induction: Deferasirox can induce apoptosis through the intrinsic pathway. It has been observed to increase the expression of p53 and the pro-apoptotic protein Bax, while also promoting the cleavage of caspase-9 and caspase-3/7, leading to PARP cleavage and programmed cell death.[2]

-

Cell Cycle Regulation: The anti-proliferative effects of Deferasirox are also linked to its ability to induce G1 cell cycle arrest. This is associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of cyclin D1, cyclin B, and CDK4.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in Deferasirox research. These protocols, while described for Deferasirox, are directly applicable for studies involving this compound, particularly in its use as an internal standard for quantification.

Quantification of Deferasirox in Plasma using LC-MS/MS with this compound as Internal Standard

This protocol outlines a method for the quantitative analysis of Deferasirox in plasma, a crucial aspect of pharmacokinetic studies.

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.[14]

-

-

LC-MS/MS Conditions:

-

LC Column: A C18 reverse-phase column (e.g., XTerra RP18) is suitable.[14]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 4 mM formate buffer, pH 3.0, with 5% methanol) is commonly used.[14]

-

Flow Rate: Typically around 0.2-0.5 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Deferasirox and this compound need to be determined empirically on the mass spectrometer used. For Deferasirox, a transition of m/z 374.2 → 108.1 has been reported.[15]

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Deferasirox on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Deferasirox (e.g., 0, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Deferasirox at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.[2]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse Deferasirox-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., cleaved PARP, caspase-3, p53, Bax, p-mTOR, β-actin) overnight at 4°C.[2][3]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This technical guide provides a foundational understanding of this compound, leveraging the extensive research available on its non-deuterated counterpart, Deferasirox. The provided data, pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers in the fields of drug development, oncology, and hematology.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of oral iron chelator deferasirox on human malignant lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The potential of deferasirox as a novel therapeutic modality in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The iron chelator, deferasirox, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. nbinno.com [nbinno.com]

- 7. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chelation therapy - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. What is Deferasirox used for? [synapse.patsnap.com]

- 13. Deferasirox (Exjade) for the treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Deferasirox-d4: A Technical Guide to Isotopic Labeling and Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling of Deferasirox-d4 and the analytical methodologies for determining its chemical and isotopic purity. This compound, a deuterium-labeled analog of the iron chelator Deferasirox, serves as a critical internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification in biological matrices through mass spectrometry-based methods.[1][2][3]

Synthesis and Isotopic Labeling

The synthesis of this compound involves the incorporation of four deuterium atoms onto the benzoic acid moiety of the Deferasirox molecule.[2] The most common starting material for this labeling is d8-toluene, ensuring the stable integration of the deuterium isotopes.[1] While specific, proprietary synthesis protocols may vary, a representative pathway can be conceptualized based on established organic chemistry principles and the known synthesis of Deferasirox itself.

A plausible synthetic route involves the initial preparation of a deuterated 4-hydrazinobenzoic acid intermediate, which is then condensed with a derivative of salicylic acid to form the final triazole structure. The non-deuterated precursor, 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one, is typically formed from the condensation of salicyloyl chloride and salicylamide.[4] The subsequent reaction of this intermediate with deuterated 4-hydrazinobenzoic acid yields this compound.

Purity and Characterization

The purity of this compound is assessed for both its chemical and isotopic integrity. This involves a combination of chromatographic and spectroscopic techniques to identify and quantify any impurities.

Chemical Purity

Chemical purity is primarily determined using High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[5][6] Reverse-phase HPLC methods are typically employed to separate this compound from any process-related impurities or degradation products.[1][7] Validation of these HPLC methods is performed according to the International Council on Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.[1][5][8]

Isotopic Purity

The isotopic purity of this compound is a critical parameter, as it directly impacts its suitability as an internal standard. Mass spectrometry (MS) is the definitive technique for determining the degree of deuterium incorporation and identifying the presence of any unlabeled or partially labeled species.[9][10] High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition.

Structural Characterization

The structural integrity of this compound is confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the overall structure of the molecule. The absence of signals in the aromatic region of the ¹H NMR spectrum corresponding to the deuterated positions of the benzoic acid ring provides direct evidence of successful isotopic labeling.[11]

-

Mass Spectrometry (MS): In addition to isotopic purity, MS provides the molecular weight of the compound, further confirming its identity. Electrospray ionization (ESI) is a common technique used for the analysis of Deferasirox and its labeled analogs.[10][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the this compound molecule, providing additional structural confirmation.[11]

Data Presentation

The following tables summarize typical quantitative data for this compound analysis.

Table 1: Isotopic Purity Data

| Parameter | Specification | Analytical Technique |

| Isotopic Purity | ≥ 99% | Mass Spectrometry |

| Deuterium Incorporation | Primarily d4 | Mass Spectrometry |

Table 2: Chemical Purity Data

| Parameter | Specification | Analytical Technique |

| Purity by HPLC | ≥ 98% | HPLC-UV |

| Individual Impurity | ≤ 0.1% | HPLC-UV |

| Total Impurities | ≤ 0.5% | HPLC-UV |

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound. These should be considered as templates and may require optimization for specific instrumentation and laboratory conditions.

HPLC Method for Chemical Purity

This protocol is based on established reverse-phase HPLC methods for Deferasirox and its related substances.[1][2][5][6]

Chromatographic Conditions:

| Parameter | Value |

| Column | Inertsil ODS-3V C18 (150 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile and 0.05% Orthophosphoric Acid in Water (60:40 v/v) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 250 nm |

| Injection Volume | 10 µL |

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., methanol or a mixture of the mobile phase) to obtain a known concentration.

-

Sample Solution: Prepare the sample solution of this compound at a similar concentration to the standard solution.

-

Filter all solutions through a 0.45 µm membrane filter before injection.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and the sample solution into the chromatograph.

-

Record the chromatograms and calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components.

Mass Spectrometry for Isotopic Purity

This protocol outlines a general procedure for determining the isotopic purity of this compound using LC-MS.

Instrumentation:

-

Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

-

A rapid LC gradient can be used to elute the this compound peak quickly. The mobile phase can be a mixture of acetonitrile and water with a small amount of formic acid to aid ionization.

MS Conditions:

| Parameter | Value |

| Ionization Mode | ESI Positive or Negative |

| Scan Range | m/z 370-390 |

| Capillary Voltage | 3-4 kV |

| Cone Voltage | 20-30 V |

| Source Temperature | 120-150 °C |

| Desolvation Temperature | 350-450 °C |

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

-

Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system.

-

Acquire the mass spectrum in the specified range.

-

Determine the relative abundance of the ion corresponding to this compound (m/z ~378 for [M+H]⁺) and any ions corresponding to unlabeled (m/z ~374 for [M+H]⁺) or partially labeled species.

-

Calculate the isotopic purity based on the relative peak intensities.

Conclusion

The synthesis and rigorous analysis of this compound are paramount to its function as a reliable internal standard in clinical and pharmaceutical research. The combination of chromatographic and spectroscopic techniques detailed in this guide provides a robust framework for ensuring the chemical and isotopic purity of this essential analytical tool. Adherence to validated methods and stringent quality control are critical for obtaining accurate and reproducible results in quantitative bioanalysis.

References

- 1. journals.innovareacademics.in [journals.innovareacademics.in]

- 2. ajpaonline.com [ajpaonline.com]

- 3. veeprho.com [veeprho.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

- 8. ijpras.com [ijpras.com]

- 9. Synthesis of deuterium-labelled isotopomer of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification, characterization and quantification of a new impurity in deferasirox active pharmaceutical ingredient by LC-ESI-QT/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Deferasirox-d4: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Deferasirox-d4 in various organic solvents. The information contained herein is intended to support research, development, and analytical activities involving this isotopically labeled active pharmaceutical ingredient.

Core Solubility Data

This compound, the deuterated internal standard for Deferasirox, exhibits solubility in a range of common organic solvents. The quantitative solubility data is summarized in the table below for easy reference and comparison. These values are critical for the preparation of stock solutions, analytical standards, and formulations.

| Organic Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30[1][2] |

| Dimethyl sulfoxide (DMSO) | 20[1][2][3] |

| Ethanol | 2[1][2] |

Note: The solubility data provided is for Deferasirox and is considered representative for this compound in typical laboratory applications[1][4].

Experimental Protocol for Solubility Determination

The following section details a standardized experimental methodology for determining the thermodynamic solubility of a compound such as this compound in organic solvents. The most widely accepted and reliable method for this purpose is the shake-flask method .

Objective:

To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid, of known purity)

-

High-purity organic solvents (e.g., DMF, DMSO, Ethanol)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation during the experiment.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the organic solvent to the vial containing the this compound.

-

Equilibration: Securely cap the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow any undissolved solid to settle. To completely separate the solid from the saturated solution, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for determining this compound solubility.

References

Stability and Storage of Deferasirox-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Deferasirox-d4. The information is compiled from manufacturer specifications, and regulatory documents to ensure researchers, scientists, and drug development professionals can maintain the integrity and reliability of this stable isotope-labeled internal standard.

This compound, the deuterated analog of the iron chelator Deferasirox, is a critical tool in pharmacokinetic and bioanalytical studies. Its structural similarity to the parent drug allows for precise quantification in complex biological matrices using mass spectrometry-based methods.[1][2] The stability of this compound is paramount to ensure the accuracy and reproducibility of these analytical methods.

Recommended Storage and Shipping Conditions

The stability of this compound is highly dependent on the storage conditions. The compound is typically supplied as a light yellow to yellow solid.[3] While it can be shipped at ambient temperatures, long-term storage requires specific conditions to prevent degradation.[3][4][5]

| Parameter | Condition | Reference(s) |

| Long-Term Storage | -20°C | [1][4] |

| 2-8°C (Refrigerator, Under Inert Atmosphere) | [3] | |

| Shipping | Ambient Temperature | [3][4][5] |

| Long-Term Stability | ≥ 4 years (when stored at -20°C) | [1] |

| Appearance | Light Yellow to Yellow Solid | [3] |

Stability in Solution

For analytical purposes, this compound is often prepared as a stock solution and used to create calibration standards and quality control samples. The stability of these solutions is crucial for the validity of analytical batches. One report on an analytical method validation indicated that calibration standards and quality controls prepared in a biological matrix were stored at approximately -65°C ± 10°C.[6]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in the public domain, the parent compound, Deferasirox, is known to be susceptible to certain degradation mechanisms. These may also be relevant to the deuterated analog and should be considered during handling and storage.

| Degradation Type | Description | Reference(s) |

| Oxidation | Degradation resulting from exposure to oxygen. | [7] |

| Hydrolysis | Degradation due to reaction with water. | [7] |

| Thermal Degradation | Degradation caused by exposure to high temperatures. | [7] |

To mitigate these degradation pathways, it is recommended to store this compound in well-sealed containers, protected from moisture and at the recommended low temperatures. For solutions, using appropriate solvents and storing them at or below -20°C is advisable.

Experimental Protocols: Analytical Methods for Stability Assessment

The primary application of this compound is as an internal standard in chromatographic methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Stability-indicating methods for the parent drug, Deferasirox, often utilize High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[6] A similar approach would be employed to assess the stability of this compound.

A typical experimental workflow for stability testing would involve:

-

Method Development and Validation: An LC-MS method is developed to separate this compound from potential degradants. The method is validated for specificity, linearity, accuracy, precision, and sensitivity.

-

Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation. This helps to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.

-

Stability Study: this compound samples are stored under various defined conditions (e.g., different temperatures and humidity levels) for specific durations. At each time point, the samples are analyzed using the validated stability-indicating method to quantify the amount of remaining intact this compound and to detect any formed degradants.

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams outline the logical flow of stability considerations and a typical experimental workflow for stability assessment.

References

Commercial Suppliers and Technical Guide for Deferasirox-d4 Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of the Deferasirox-d4 reference standard. It is designed to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this critical analytical tool. This compound, a deuterium-labeled analog of Deferasirox, is primarily used as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification of the parent drug in biological matrices.

Commercial Availability

A number of reputable suppliers offer this compound reference standards. These suppliers typically provide a Certificate of Analysis (CoA) with the product, detailing its identity, purity, and other relevant quality parameters. Key commercial suppliers identified include:

-

Simson Pharma

-

Daicel Pharma

-

Cayman Chemical

-

Veeprho

-

Clinivex

-

LGC Standards

-

Cleanchem

-

Pharmaffiliates

Technical Specifications

The technical specifications for this compound are critical for its application as a reference standard. While specific values may vary slightly between suppliers and batches, the following tables summarize the key quantitative data.

General Information

| Parameter | Value | Source |

| Chemical Name | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic-2,3,5,6-d4 acid | Multiple Suppliers |

| Synonyms | This compound; Exjade-d4; ICL-670-d4 | Multiple Suppliers |

| CAS Number | 1133425-75-8 | Multiple Suppliers |

| Molecular Formula | C₂₁H₁₁D₄N₃O₄ | Multiple Suppliers |

| Molecular Weight | 377.39 g/mol | Multiple Suppliers |

Quality Specifications

| Parameter | Specification | Source |

| Purity (HPLC) | ≥98% | General expectation from suppliers |

| Isotopic Purity | ≥99% deuterated forms (d1-d4) | Cayman Chemical[1] |

| Appearance | White to off-white solid | General expectation from suppliers |

| Solubility | Soluble in DMSO and Methanol | General expectation from suppliers |

Experimental Protocols for Characterization

The characterization of a this compound reference standard involves a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment. While specific protocols are proprietary to each supplier, the following methodologies are representative of the analyses performed, based on publicly available information and regulatory documents.[2]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the chemical purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 295 nm.

-

Quantification: The purity is determined by calculating the area percentage of the main this compound peak relative to the total peak area.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is employed to confirm the molecular weight of this compound and to assess its isotopic distribution.

-

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) is commonly used.

-

Analysis Mode: Full scan mode to determine the molecular ion peak and to observe the distribution of deuterated species (d1, d2, d3, d4). The expected [M-H]⁻ ion for C₂₁H₁₁D₄N₃O₄ is approximately 376.1.

-

Data Analysis: The mass spectrum will confirm the molecular weight and the pattern of isotopic peaks will be used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent.

-

¹H NMR: The proton NMR spectrum is used to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the protons on the deuterated benzoic acid ring provides direct evidence of successful deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule, further confirming its identity.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule, serving as a fingerprint for identification.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an ATR accessory.

-

Analysis: The resulting spectrum is compared to that of a non-deuterated Deferasirox reference standard to confirm the presence of characteristic functional group vibrations.

Visualizing Key Processes

To aid in the understanding of the sourcing and quality control of this compound, the following diagrams illustrate a typical workflow and decision-making process.

Caption: Quality control workflow for this compound reference standard.

Caption: Key criteria for selecting a this compound supplier.

References

An In-depth Technical Guide on the Mechanism of Deferasirox-d4 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for therapeutic drug monitoring and pharmacokinetic studies. The accuracy and precision of these methods hinge on the effective use of an internal standard (IS) to correct for variability during sample processing and analysis. Deferasirox-d4, a stable isotope-labeled (SIL) analog of the iron-chelating agent Deferasirox, serves as an ideal internal standard for its quantification. This guide details the core mechanism of this compound in mass spectrometry, provides comprehensive experimental protocols, and presents key quantitative data for researchers developing and validating bioanalytical methods for Deferasirox.

The Core Mechanism: Stable Isotope-Labeled Internal Standard

The fundamental "mechanism" of this compound in mass spectrometry is its function as a stable isotope-labeled internal standard (SIL-IS).[1][2] Unlike structurally analogous standards, a SIL-IS is chemically identical to the analyte of interest (Deferasirox) but has a higher molecular weight due to the substitution of several hydrogen atoms with their stable isotope, deuterium.[3] In the case of this compound, four hydrogen atoms on the benzoic acid ring are replaced with deuterium.[1]

This near-identical chemical nature ensures that this compound exhibits the same physicochemical properties as the native Deferasirox throughout the analytical process:

-

Sample Extraction: It has identical recovery during protein precipitation or liquid-liquid extraction.

-

Chromatography: It co-elutes with Deferasirox from the liquid chromatography (LC) column.

-

Ionization: It experiences the same ionization efficiency and is equally affected by matrix effects in the mass spectrometer source.

Because a known concentration of this compound is added to every sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuation in instrument response will affect both the analyte and the internal standard to the same degree. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). Quantification is therefore based on the ratio of the analyte's peak area to the internal standard's peak area, providing a highly accurate and precise measurement that is corrected for experimental variability.

Quantitative Data for Analysis

Precise quantification of Deferasirox requires optimized mass spectrometry and chromatography parameters. The following tables summarize typical values reported in validated bioanalytical methods.[4][5]

Table 1: Mass Spectrometric Parameters

Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Notes |

| Deferasirox | m/z 374.2 | m/z 108.1 | The product ion corresponds to a fragment from one of the hydroxyphenyl moieties.[4] |

| This compound | m/z 378.2 | m/z 108.1 | The +4 Da shift is due to deuterium labeling on the benzoic acid ring. The fragment ion is unchanged as it originates from a non-deuterated part of the molecule. |

Table 2: Typical Chromatographic Conditions

| Parameter | Condition | Reference |

| Column | ODS-C18 or Xterra RP18 | [4][5] |

| Mobile Phase | Methanol and 0.1% Formic Acid (80:20, v/v) | [4] |

| Special Additive | 0.04 mM EDTA in the aqueous portion of the mobile phase | [4] |

| Flow Rate | 0.5 mL/min | [4] |

| Linearity Range | 0.04 - 40 µg/mL | [4] |

| Precision (CV%) | < 8.9% | [5] |

Critical Note on Mobile Phase: Deferasirox is a potent iron chelator. The presence of trace amounts of ferric ions in the LC system (e.g., from stainless steel components) can lead to the formation of Deferasirox-iron complexes. This complex formation reduces the concentration of free Deferasirox available for ionization, causing a decrease in signal intensity and inaccurate quantification. The addition of a stronger chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase is crucial to competitively inhibit this complexation and ensure accurate results.[4]

Detailed Experimental Protocol

This section outlines a representative protocol for the quantification of Deferasirox in human plasma, synthesized from established methods.[4][5][6]

Materials and Reagents

-

Deferasirox and this compound analytical standards

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

EDTA disodium salt dihydrate

-

Ultrapure water

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Deferasirox and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Deferasirox stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of this compound (e.g., 1 µg/mL) for spiking.

-

Mobile Phase: Prepare the aqueous component by dissolving EDTA in 0.1% formic acid in water to a final concentration of 0.04 mM. The final mobile phase consists of this aqueous component and methanol (e.g., 20:80, v/v).

Sample Preparation (Protein Precipitation)

-

Aliquot 200 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add a specific volume (e.g., 20 µL) of the this compound internal standard working solution to each tube and vortex briefly.

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.

Data Analysis

-

Integrate the chromatographic peaks for the Deferasirox (374.2 → 108.1) and this compound (378.2 → 108.1) MRM transitions.

-

Calculate the peak area ratio (PAR) of Deferasirox to this compound for each sample.

-

Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Determine the concentration of Deferasirox in the unknown samples by interpolating their PAR values from the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Deferasirox in biological matrices. Its mechanism as a stable isotope-labeled internal standard allows it to perfectly mimic the behavior of the analyte, correcting for inevitable variations in sample handling and instrument performance. By employing the validated methods and parameters outlined in this guide, including the critical use of EDTA to prevent ionic interference, researchers can achieve high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of deuterium-labelled isotopomer of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kums.ac.ir [kums.ac.ir]

Methodological & Application

Quantitative Analysis of Deferasirox in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Application Note and Protocol

Introduction

Deferasirox is an orally administered iron chelator used in the management of chronic iron overload in patients receiving long-term blood transfusions. Therapeutic drug monitoring of Deferasirox is crucial to ensure optimal efficacy and minimize potential toxicity. This application note provides a detailed protocol for the quantification of Deferasirox in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Deferasirox-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Deferasirox.

Experimental Protocols

Materials and Reagents

-

Analytes: Deferasirox (reference standard), this compound (internal standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm)

-

Chemicals: Ammonium formate

-

Biological Matrix: Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Deferasirox and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Deferasirox stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation

A protein precipitation method is employed for the extraction of Deferasirox and this compound from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | Time (min) |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Capillary Voltage | 3.0 kV |

| Gas Flow Rates | Optimized for the specific instrument used |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Deferasirox | 374.2 | 108.1 | 150 | 35 |

| This compound | 378.2 | 108.1 | 150 | 35 |

Data Presentation

Calibration Curve

The calibration curve for Deferasirox is constructed by plotting the peak area ratio of Deferasirox to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Regression Equation | y = mx + c |

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| Low QC | 0.3 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| Mid QC | 10.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| High QC | 40.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (µg/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 0.3 | 85 - 115 | 85 - 115 |

| High QC | 40.0 | 85 - 115 | 85 - 115 |

Table 4: Stability

| Stability Condition | Duration | Temperature | Stability (% of Nominal) |

| Bench-top (in plasma) | 24 hours | Room Temperature | 85 - 115 |

| Freeze-thaw (in plasma) | 3 cycles | -20 °C to Room Temperature | 85 - 115 |

| Long-term (in plasma) | 30 days | -80 °C | 85 - 115 |

| Post-preparative (in autosampler) | 48 hours | 4 °C | 85 - 115 |

Visualizations

Caption: Experimental workflow for Deferasirox quantification.

Caption: Logical relationship of the analytical method.

Conclusion

This application note details a validated LC-MS/MS method for the reliable quantification of Deferasirox in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The described sample preparation procedure is straightforward, and the chromatographic and mass spectrometric conditions are optimized for sensitivity and selectivity. This method is suitable for high-throughput analysis in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring of Deferasirox.

UPLC-MS/MS Protocol for the Quantitative Analysis of Deferasirox in Human Plasma Using Deferasirox-d4

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Deferasirox in human plasma using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Deferasirox-d4, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.

Introduction

Deferasirox is an orally administered iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions. Monitoring plasma concentrations of Deferasirox is crucial for optimizing dosage, ensuring efficacy, and minimizing potential side effects.[1][2] This UPLC-MS/MS method offers high sensitivity and selectivity for the determination of Deferasirox in a complex biological matrix like human plasma. The use of this compound as an internal standard (IS) compensates for variability in sample preparation and instrument response, leading to reliable quantification.[3][4]

Experimental Principle

The method involves the extraction of Deferasirox and the internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then subjected to UPLC for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Deferasirox in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

-

Analytes and Internal Standard:

-

Deferasirox (Purity ≥99%)

-

This compound (Purity ≥98%, Deuterated forms ≥99%)[5]

-

-

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Ultrapure water

-

Human plasma (drug-free)

-

Instrumentation and Conditions

UPLC System

-

Column: C18 reverse-phase column (e.g., XTerra RP18, ODS-C18)[1][2]

-

Mobile Phase A: 0.1% Formic acid in water with 0.04 mM EDTA.[6] The addition of EDTA is crucial to prevent the chelation of Deferasirox with ferric ions, which can lead to lower detected concentrations.[6][7]

-

Mobile Phase B: Methanol[6]

-

Flow Rate: 0.5 mL/min[6]

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by re-equilibration.

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Deferasirox: m/z 374.2 → 108.1[6]

-

This compound: The precursor ion will be m/z 378.2 (M+4). The product ion would be expected to be the same as the unlabeled compound, m/z 108.1, assuming the deuterium labels are on the benzoic acid ring.

-

Experimental Protocols

Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Deferasirox and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Deferasirox stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.[8]

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) in methanol.

-

Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the Deferasirox working standard solutions and a fixed amount of the this compound working solution into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations. A typical calibration curve range is 0.04 to 40 µg/mL.[2][6]

Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.[6][7]

-

Add 20 µL of the this compound internal standard working solution.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.[6][9]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the initial mobile phase composition.

-

Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.

Data Presentation

Table 1: UPLC-MS/MS Instrument Parameters

| Parameter | Setting |

| UPLC System | |

| Column | C18 Reverse Phase |

| Mobile Phase A | 0.1% Formic Acid in Water + 0.04 mM EDTA |

| Mobile Phase B | Methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Mass Spectrometer | |

| Ionization Mode | ESI Positive |

| Detection Mode | MRM |

| Deferasirox Transition | m/z 374.2 → 108.1 |

| This compound Transition | m/z 378.2 → 108.1 (Predicted) |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.04 - 40 µg/mL[6] |

| Correlation Coefficient (r²) | > 0.99 |

| Intraday Precision (%CV) | < 7.3%[1] |

| Interday Precision (%CV) | < 8.9%[1] |

| Accuracy (%Bias) | < 12.7%[1] |

| Lower Limit of Quantification | 0.04 µg/mL[6] |

Visualizations

References

- 1. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. caymanchem.com [caymanchem.com]

- 6. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. kums.ac.ir [kums.ac.ir]

- 9. researchgate.net [researchgate.net]

Application Note: High-Throughput Bioanalysis of Deferasirox in Human Plasma using Deferasirox-d4 Internal Standard via LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative determination of Deferasirox in human plasma. The protocol employs a simple and rapid protein precipitation technique for sample preparation, utilizing Deferasirox-d4 as a stable isotope-labeled internal standard (IS) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring high-throughput analysis of Deferasirox.

Introduction

Deferasirox is an orally administered iron chelator used in the treatment of chronic iron overload due to blood transfusions in patients with conditions such as beta-thalassemia and other chronic anemias.[1][2] Monitoring plasma concentrations of Deferasirox is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing potential side effects.[3] The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision.[4][5][6] This document provides a detailed protocol for the sample preparation of Deferasirox in human plasma for subsequent LC-MS/MS analysis.

Materials and Reagents

-

Deferasirox analytical standard

-

Acetonitrile (HPLC grade or higher)

-

Methanol (HPLC grade or higher)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA as anticoagulant)[6]

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Experimental Protocols

Preparation of Stock and Working Solutions

-

Deferasirox Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Deferasirox analytical standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare working solutions of Deferasirox for calibration standards and quality controls by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water). Prepare a working solution of this compound at a concentration suitable for spiking into plasma samples.

Sample Preparation: Protein Precipitation

The following protocol is a widely used and effective method for the extraction of Deferasirox from plasma samples.[1][7][8]

-

Aliquoting Plasma: Pipette 200 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.[7][8]

-

Adding Internal Standard: Add a specified volume of the this compound working solution to each plasma sample.

-

Protein Precipitation: Add three volumes of acetonitrile (e.g., 600 µL) to each tube.

-

Vortexing: Vortex mix the samples vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 - 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Dilution (Optional): The supernatant can be further diluted with a suitable solvent if necessary to fit within the calibration range of the instrument.

LC-MS/MS Analysis

The prepared samples are then ready for injection into an LC-MS/MS system. The following are suggested starting parameters.

-

LC Column: A C18 reversed-phase column is commonly used.[3][7]

-

Mobile Phase: A gradient of methanol and water with 0.1% formic acid is a typical mobile phase composition.[7][8]

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Table 1: Suggested MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Deferasirox | 374.2 | 108.1 |

| This compound | 378.2 (calculated) | To be determined empirically |

The precursor ion for this compound is calculated based on the addition of four deuterium atoms to the molecular weight of Deferasirox. The product ion should be determined by direct infusion of the this compound standard.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various published methods for Deferasirox bioanalysis.

Table 2: Summary of Quantitative Parameters for Deferasirox Sample Preparation

| Parameter | Value | Reference |

| Plasma Sample Volume | 200 µL | [7][8] |

| Internal Standard | This compound | [6] |

| Precipitation Solvent | Acetonitrile | [1][7][8] |

| Solvent to Plasma Ratio | 3:1 (v/v) | |

| Centrifugation Speed | 12,000 - 14,000 x g | |

| Centrifugation Time | 10 - 15 minutes | |

| Calibration Range | 0.102 µg/mL to 25.045 µg/mL | [6] |

Workflow Diagram

Caption: Sample preparation workflow for Deferasirox bioanalysis.

Conclusion

The described protein precipitation method using this compound as an internal standard provides a simple, rapid, and reliable approach for the quantitative analysis of Deferasirox in human plasma. This method is amenable to high-throughput workflows and is well-suited for supporting clinical and pharmacological research involving Deferasirox. The provided protocol and parameters serve as a strong foundation for method development and validation in a research laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]

- 3. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. veeprho.com [veeprho.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Deferasirox-d4 for Pharmacokinetic Studies of Deferasirox

Introduction

Deferasirox is an orally active, tridentate iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and minimizing toxicity.[3][4] Deferasirox-d4, a deuterated isotopologue of Deferasirox, serves as an ideal internal standard for the quantitative analysis of Deferasirox in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). Its similar physicochemical properties to Deferasirox ensure comparable extraction recovery and ionization efficiency, while its mass difference allows for distinct detection, leading to accurate and precise quantification.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of Deferasirox, intended for researchers, scientists, and drug development professionals.

Properties of Deferasirox and this compound

A summary of the key chemical properties of Deferasirox and its deuterated internal standard, this compound, is presented below.

| Property | Deferasirox | This compound |

| Chemical Name | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic-2,3,5,6-d4 acid[7][8] |

| CAS Number | 201530-41-8[7] | 1133425-75-8[5][7][9] |

| Molecular Formula | C₂₁H₁₅N₃O₄[2] | C₂₁H₁₁D₄N₃O₄[9] |

| Molecular Weight | 373.36 g/mol [2] | 377.40 g/mol [9] |

| Appearance | Off-white solid[10] | Off-white solid |

| Purity | ≥98% | ≥99% deuterated forms (d₁-d₄)[5] |

Experimental Protocols

Bioanalytical Method for Deferasirox Quantification in Human Plasma

This protocol outlines a validated LC-MS/MS method for the determination of Deferasirox in human plasma using this compound as an internal standard.

a. Materials and Reagents:

-

Deferasirox (Reference Standard)

-

This compound (Internal Standard)[5]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

b. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Deferasirox and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and make up to the mark.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of Deferasirox working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations for the calibration curve.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

c. Preparation of Calibration Standards and Quality Control Samples:

-

Calibration Standards:

-

Spike blank human plasma with the appropriate Deferasirox working standard solutions to obtain final concentrations for the calibration curve. A typical calibration range is 0.1 to 25 µg/mL.[11]

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma. For example, 0.3 µg/mL (LQC), 2.3 µg/mL (MQC), and 20 µg/mL (HQC).[11]

-

d. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound internal standard working solution (1 µg/mL).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

e. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 column (e.g., 150 x 4.6 mm, 5 µm)[12] |

| Mobile Phase | Acetonitrile: 0.1% Formic acid in water (Gradient elution)[13] |

| Flow Rate | 1.0 mL/min[13] |

| Column Temperature | 40°C[13] |

| Injection Volume | 10 µL[13] |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |

| MRM Transitions | Deferasirox: To be determined empiricallyThis compound: To be determined empirically |

| Detection | Multiple Reaction Monitoring (MRM) |

f. Data Analysis:

-

Quantify Deferasirox concentrations in unknown samples by constructing a calibration curve of the peak area ratio of Deferasirox to this compound versus the nominal concentration of the calibration standards.

-

Apply a weighted linear regression model (e.g., 1/x²).

Protocol for a Single-Dose Pharmacokinetic Study

This protocol describes a typical design for a single-dose pharmacokinetic study of Deferasirox in healthy volunteers.

a. Study Design:

-

An open-label, single-dose, two-period, crossover study.

-

Enroll a sufficient number of healthy adult volunteers.

-

Administer a single oral dose of Deferasirox (e.g., 35 mg/kg) after an overnight fast.[14]

b. Blood Sampling:

-

Collect venous blood samples into tubes containing K₂EDTA at the following time points: 0 (pre-dose), 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[14]

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

c. Pharmacokinetic Analysis:

-

Analyze the plasma samples for Deferasirox concentrations using the validated LC-MS/MS method described above.

-

Calculate the following pharmacokinetic parameters using non-compartmental analysis:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀-t)

-

Area under the plasma concentration-time curve from time zero to infinity (AUC₀-inf)

-

Data Presentation

Pharmacokinetic Parameters of Deferasirox

The following table summarizes typical pharmacokinetic parameters of Deferasirox in adults.

| Parameter | Value | Reference |

| Tmax (Time to Cmax) | 1 - 4 hours | [1][4] |

| t₁/₂ (Elimination Half-life) | 8 - 16 hours | [1][2] |

| Volume of Distribution (Vd) | 14.37 ± 2.69 L | [1][4] |

| Protein Binding | >99% (mainly to albumin) | [4] |

| Metabolism | Primarily via glucuronidation (UGT1A1 and UGT1A3)[15] | |

| Excretion | Primarily in feces (~84%), with minimal renal excretion (~8%)[1][15] |

Bioanalytical Method Validation Parameters

The following table presents typical acceptance criteria for the validation of a bioanalytical method for Deferasirox in human plasma.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99[16] |

| Accuracy | Within ±15% of the nominal value (±20% at LLOQ)[12] |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ)[12] |

| Recovery | Consistent, precise, and reproducible |

| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of the nominal concentration |

Visualizations

Caption: Workflow for Plasma Sample Preparation.

Caption: Pharmacokinetic Study Workflow.

Caption: Deferasirox Pharmacokinetic Pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Deferasirox - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis of deuterium-labelled isotopomer of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS No- 1133425-75-8 | Simson Pharma Limited [simsonpharma.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound - CAS - 1133425-75-8 | Axios Research [axios-research.com]

- 10. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Deferasirox pharmacokinetics in patients with adequate versus inadequate response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. kums.ac.ir [kums.ac.ir]

Application Note: Bioequivalence Study of Deferasirox Formulations Using Deferasirox-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferasirox is an orally active iron chelator used to treat chronic iron overload due to blood transfusions. The development of generic formulations of Deferasirox is crucial for increasing patient access to this important therapy. To ensure that a generic product is therapeutically equivalent to the innovator product, a bioequivalence (BE) study must be conducted. This document provides a detailed protocol for a BE study of Deferasirox, incorporating the use of a stable isotope-labeled internal standard, Deferasirox-d4, for accurate and precise quantification in human plasma.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend a single-dose, two-way crossover study design in healthy volunteers under both fasting and fed conditions to establish the bioequivalence of Deferasirox formulations.[1][2][3] The key pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[4][5][6]

Study Objective

The primary objective of this study is to compare the rate and extent of absorption of a test Deferasirox formulation with a reference Deferasirox formulation in healthy adult human subjects under fasting and fed conditions.

Study Design

A single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study will be conducted in healthy adult subjects. The study will consist of two separate arms: one under fasting conditions and one under fed conditions.[1][2]

-

Test Product (T): Deferasirox formulation (e.g., 360 mg tablet).

-

Reference Product (R): Innovator Deferasirox formulation (e.g., Exjade® 360 mg tablet).

-

Study Population: Healthy male and non-pregnant, non-lactating female subjects, aged 18-45 years.

-

Washout Period: A washout period of at least 7 days will be maintained between the two treatment periods.[7]

Key Pharmacokinetic Parameters

The following pharmacokinetic parameters will be calculated for Deferasirox:

| Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC0-t | Area under the plasma concentration-time curve from time zero to the last quantifiable concentration. |

| AUC0-∞ | Area under the plasma concentration-time curve from time zero to infinity. |

| t1/2 | Elimination half-life. |

Experimental Protocols

Clinical Protocol

-

Subject Screening and Selection: Healthy subjects will be screened for inclusion and exclusion criteria, including a full medical history, physical examination, and clinical laboratory tests.

-

Dosing: In each period, subjects will receive a single oral dose of either the test or reference Deferasirox formulation with 240 mL of water after a 10-hour overnight fast (fasting study) or after consuming a standardized high-fat breakfast (fed study).[4][7]

-

Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into K2-EDTA vacutainers at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 8, 10, 12, 24, 36, 48, and 72 hours post-dose.[7]

-

Sample Handling and Storage: Plasma will be separated by centrifugation at 3000 rpm for 10 minutes and stored at -70°C ± 10°C until analysis.

Bioanalytical Protocol: LC-MS/MS Method for Deferasirox Quantification

This method is designed for the quantitative determination of Deferasirox in human plasma using this compound as an internal standard (IS).

-

Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of Deferasirox and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the Deferasirox stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.

-

Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 100 ng/mL) in methanol.

-

-

Sample Preparation (Protein Precipitation): [8][9]

-

To 100 µL of plasma sample, add 25 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

-

-

LC-MS/MS Instrumentation and Conditions: